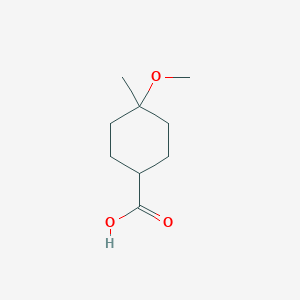![molecular formula C10H15NO B15243007 4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)
4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with silyl enol ethers, followed by a one-pot condensation with ammonium acetate . The reaction conditions often include the use of a base and a solvent such as toluene or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
科学的研究の応用
4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
Pyridine: A basic nitrogen-containing heterocycle used as a precursor in various chemical syntheses.
Uniqueness
4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities and industrial applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
4-propan-2-yl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,3,5H2,1-2H3 |
InChIキー |
KMHNYYJAUCFENO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2=C(CCN1)OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


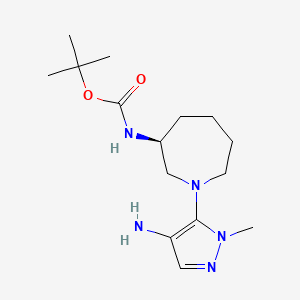
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
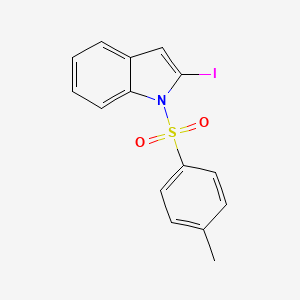
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
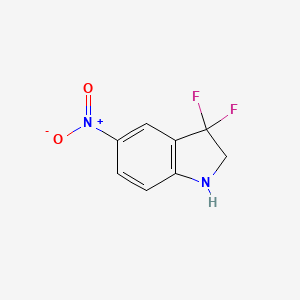
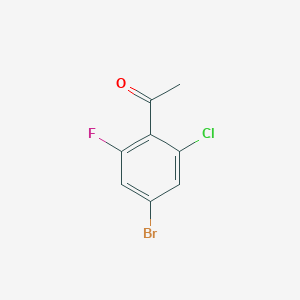
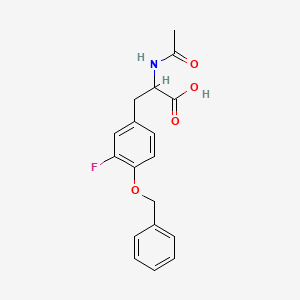

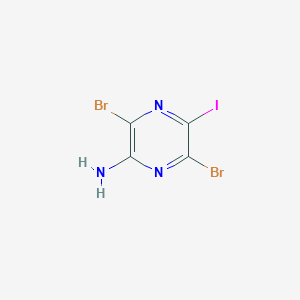
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
